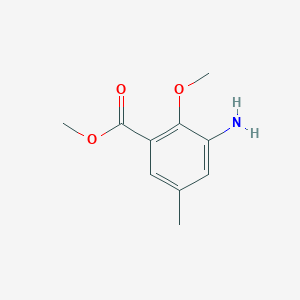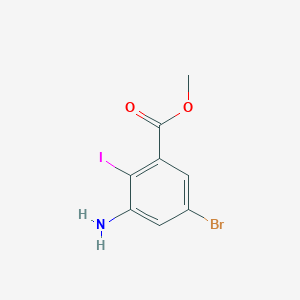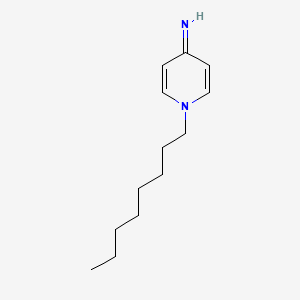![molecular formula C14H18ClN3O B12840893 2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride](/img/structure/B12840893.png)
2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride is a compound belonging to the class of N-heterocyclic carbenes (NHCs). It is characterized by its unique structure, which includes a triazole and oxazine ring fused together. This compound has a molecular formula of C14H18ClN3O and a molecular weight of 279.77 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride typically involves the reaction of mesityl-substituted triazole with appropriate reagents to form the oxazine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process .
化学反応の分析
Types of Reactions
2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride has several scientific research applications:
作用機序
The mechanism of action of 2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride involves its ability to act as a ligand and form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
類似化合物との比較
Similar Compounds
- 2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
- 2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride
- 2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride
Uniqueness
What sets 2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride apart from similar compounds is its specific combination of the triazole and oxazine rings, which imparts unique electronic and steric properties. These properties enhance its ability to act as a ligand in catalysis and make it a valuable tool in both research and industrial applications .
特性
分子式 |
C14H18ClN3O |
|---|---|
分子量 |
279.76 g/mol |
IUPAC名 |
2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;chloride |
InChI |
InChI=1S/C14H18N3O.ClH/c1-10-6-11(2)14(12(3)7-10)17-9-16-4-5-18-8-13(16)15-17;/h6-7,9H,4-5,8H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
GPFLDNICANAHDK-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3CCOCC3=N2)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


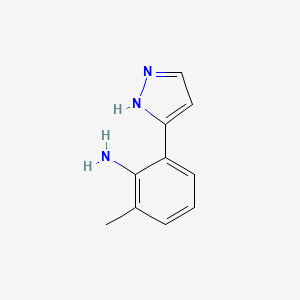
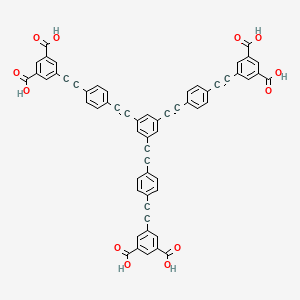
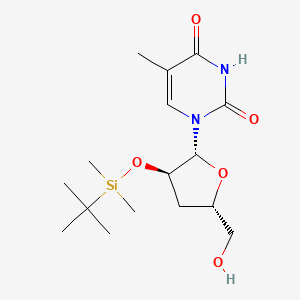
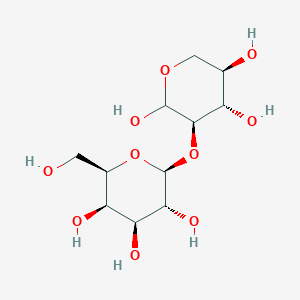
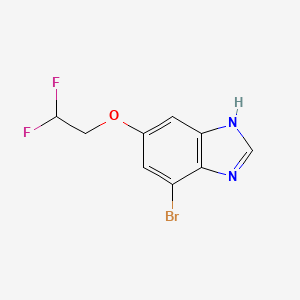
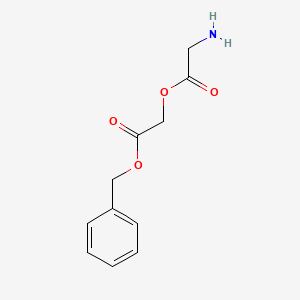
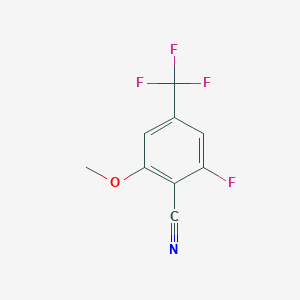
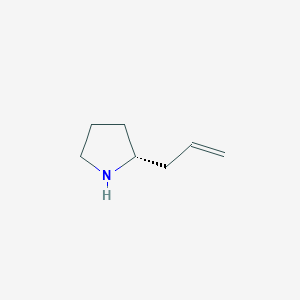
![5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol](/img/structure/B12840861.png)
![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)
